[Methylenebis(oxy)]dimethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
[Methylenebis(oxy)]dimethanol can be synthesized through the reaction of ethylene glycol with formaldehyde. The reaction typically involves the use of an acid catalyst to facilitate the formation of the methylene bridge between the two hydroxyl groups of ethylene glycol .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where ethylene glycol and formaldehyde are reacted in the presence of an acid catalyst. The reaction conditions are carefully controlled to optimize yield and purity, with temperature and pH being critical parameters .
Chemical Reactions Analysis
Types of Reactions
[Methylenebis(oxy)]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) and other functional groups can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
[Methylenebis(oxy)]dimethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [Methylenebis(oxy)]dimethanol involves its ability to form stable intermediates and products through its hydroxyl groups. These groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyleneglycol: A simpler diol with two hydroxyl groups attached to a two-carbon chain.
Propylene glycol: Similar to ethyleneglycol but with an additional methyl group.
Glycerol: A triol with three hydroxyl groups attached to a three-carbon chain.
Uniqueness
[Methylenebis(oxy)]dimethanol is unique due to its methylene bridge, which provides distinct reactivity and stability compared to other diols. This structural feature allows it to participate in specific reactions and applications that are not possible with simpler diols .
Properties
CAS No. |
3754-41-4 |
---|---|
Molecular Formula |
C3H8O4 |
Molecular Weight |
108.09 g/mol |
IUPAC Name |
hydroxymethoxymethoxymethanol |
InChI |
InChI=1S/C3H8O4/c4-1-6-3-7-2-5/h4-5H,1-3H2 |
InChI Key |
AHBBKNVAOOONGD-UHFFFAOYSA-N |
Canonical SMILES |
C(O)OCOCO |
Origin of Product |
United States |
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